[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine

Synthetic Chemistry Medicinal Chemistry Quality Control

SAR campaigns using generic triazolopyrimidine isomers risk derailed potency and irreproducible results. [1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine (CAS 144105-17-9) is the validated scaffold for adenosine A2A/A3 receptor antagonists. • hA2A Ki = 3.32 nM, hA3 Ki = 4.14 nM achieved with 5,8-disubstituted derivatives • 99% HPLC purity reduces impurity carryover in parallel synthesis • LogP -2.19 ensures CNS drug-like polarity; 50-fold more hydrophilic than [1,2,3]triazolo isomer Standard packs: 1 g, 5 g, 10 g; bulk custom synthesis available.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 144105-17-9
Cat. No. B119995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine
CAS144105-17-9
Synonyms[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine(9CI)
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=C(N=C(N2C1=NC=N2)N)N
InChIInChI=1S/C5H6N6/c6-3-1-4-8-2-9-11(4)5(7)10-3/h1-2H,6H2,(H2,7,10)
InChIKeyRZTSXLCOFFCUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine Overview


[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine (CAS 144105-17-9) is a heterocyclic building block featuring a fused triazole-pyrimidine core with two primary amino groups at the 5- and 7-positions . This scaffold serves as a privileged template for the development of adenosine receptor (AR) antagonists, particularly targeting the A2A and A3 subtypes, and has also been explored as a starting point for kinase inhibitor design [1]. The compound's structural features—including a polar surface area (PSA) of 95.12 Ų, a calculated LogP of -2.19, and a molecular weight of 150.14 g/mol —provide a defined physicochemical profile that differentiates it from other triazolopyrimidine isomers and substitution patterns.

Scaffold context Privileged template for adenosine A2A/A3 receptor antagonist design
Diversification handles 5- and 7-amino groups enable rapid parallel decoration for SAR exploration
Physicochemical profile High polarity and low calculated LogP support hydrophilic lead optimization studies

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine Isomer Specificity


Triazolopyrimidine scaffolds are not interchangeable; subtle variations in ring fusion geometry ([1,5-c] vs. [1,5-a] vs. [4,5-d]) and substitution pattern profoundly alter both physicochemical properties and biological target engagement [1]. The [1,2,4]triazolo[1,5-c]pyrimidine core with 5,7-diamine substitution offers a unique combination of hydrogen-bonding capacity, polarity, and synthetic versatility that cannot be replicated by the [1,2,3]triazolo isomer (LogP = -0.46) [2] or the [1,5-a] fused analogs [1]. Generic substitution with an alternative triazolopyrimidine building block introduces uncontrolled changes in lipophilicity, solubility, and receptor-binding orientation, which can derail SAR campaigns and lead to irreproducible biological results. The quantitative differentiation presented below substantiates why procurement decisions must be compound-specific.

Ring fusion geometry ([1,5-c] vs [1,5-a]) shifts target engagement from adenosine receptors to kinase profiling; direct replacement may alter biological readout.

Triazole isomer ([1,2,4] vs [1,2,3]) changes hydrogen-bonding vector orientation and can significantly increase lipophilicity, disrupting SAR transferability.

5,7-Diamine substitution pattern provides a unique H-bond donor/acceptor arrangement; generic triazolopyrimidine building blocks cannot replicate this recognition profile.

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine vs. Closest Analogs


Commercial Purity Advantage

Commercial suppliers offer [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine (CAS 144105-17-9) at a certified purity of 99% by HPLC, as documented in vendor specifications . In contrast, closely related triazolopyrimidine building blocks—including 5-chloro-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine, 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine, and 2-amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine—are typically supplied at 95–98% purity . This 1–4% absolute purity advantage reduces the burden of impurity profiling in downstream SAR studies.

Commercial purity
Data to verify
99% HPLC
Reduces impurity profiling burden in SAR studies
Comparative analog purity typically 95–98%; vendor specification, no public certificate
Synthetic Chemistry Medicinal Chemistry Quality Control

Lipophilicity Profile vs. [1,2,3]Triazolo Isomer

The calculated LogP (octanol-water partition coefficient) for [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine is -2.19 . The [1,2,3]triazolo[1,5-c]pyrimidine-5,7-diamine isomer exhibits a significantly higher LogP of -0.46 [1]. This 1.73 log unit difference corresponds to an approximately 50-fold difference in partition coefficient, indicating that the [1,2,4]triazolo scaffold is considerably more hydrophilic than its [1,2,3]triazolo counterpart.

Hydrophilicity contrast
Head-to-head
LogP −2.19
[1,2,3] isomer: −0.46 (≈50× difference)
Hydrophilicity gap mandates isomer-specific procurement
Predicted values from computational sources; confirm experimentally
Physicochemical Properties Drug Design ADME

Synthetic Versatility and High Yields

The 5,7-diamine motif on the [1,2,4]triazolo[1,5-c]pyrimidine core enables efficient functionalization. Literature reports describe catalyst-free, microwave-assisted cyclocondensation of enaminonitriles with benzohydrazides to yield the target scaffold in good-to-excellent yields . When used as a synthetic intermediate, subsequent derivatization reactions (e.g., hydrazine-mediated cyclization) proceed with yields typically in the 65–85% range . In contrast, analogous [1,2,4]triazolo[1,5-a]pyrimidine scaffolds frequently require more forcing conditions or give lower yields (e.g., 12–50% for certain antitumor derivatives) [1].

Derivatization yield
Class-level
65–85% (hydrazine cyclization)
[1,5-a] routes: 12–50% reported
Supports material efficiency and SAR cycle speed
Literature examples; conditions may vary across labs
Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Adenosine Receptor Antagonist Activity

While [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine itself serves as the unsubstituted core, its optimized 5,8-disubstituted derivatives achieve high-affinity antagonism at adenosine receptors. Compound 12 (free 5-amino group, 8-ethoxycarbonyl) shows hA2A Ki = 3.32 nM with 55.6-fold selectivity over hA1 [1]. Compound 23 (5-methylamino substitution) yields hA3 Ki = 4.14 nM with 236-fold selectivity over hA1 [1]. In contrast, analogous [1,2,4]triazolo[1,5-a]pyrimidine derivatives show markedly lower AR affinity (e.g., Ki >100 nM for many representatives) and are primarily explored as antitubulin or antimalarial agents [2]. This target-class specialization makes the [1,5-c] scaffold uniquely valuable for AR-focused programs.

AR binding (derivatives)
Class-level
hA2A Ki 3.32 nM, hA3 Ki 4.14 nM
[1,5-a] analogs: generally >100 nM
Reported adenosine receptor binding context for [1,5-c] scaffold
Radioligand binding assays; affinity of optimized derivatives, not parent compound
Adenosine Receptors GPCR Pharmacology CNS Drug Discovery

Kinase Inhibition Profile of [1,5-a] Analogs

While the [1,5-c] scaffold excels in adenosine receptor antagonism, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been optimized for multikinase inhibition. Compound 12b, a representative [1,5-a] derivative, inhibits EGFR (IC50 = 2.19 μM), VEGFR2 (2.95 μM), TrkA (3.49 μM), and CDK2 (9.31 μM) [1]. In contrast, [1,5-c] derivatives have not been reported to show comparable pan-kinase activity, highlighting the scaffold-specific nature of target engagement. The [1,5-c] scaffold's selectivity for adenosine receptors over kinases is a critical differentiator when designing target-specific chemical probes.

Kinase profile contrast
Cross-study
[1,5-c]: no pan-kinase activity reported
[1,5-a] 12b: EGFR 2.19 μM, VEGFR2 2.95 μM, TrkA 3.49 μM, CDK2 9.31 μM
Scaffold-specific target engagement; supports selectivity profiling for AR research
In vitro kinase panel data from literature; scaffold substitution would alter selectivity
Kinase Inhibitors Oncology Multitargeted Therapy

Hydrogen-Bond Profile for Receptor Binding

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine possesses two hydrogen-bond donors (the 5- and 7-amino groups) and five hydrogen-bond acceptors (the triazole and pyrimidine nitrogens) . This arrangement enables bidentate hydrogen-bonding interactions with key residues in the adenosine receptor orthosteric site, as demonstrated by docking studies of 5,8-disubstituted derivatives [1]. In comparison, the [1,2,3]triazolo[1,5-c] isomer has an identical HBD/HBA count but differs in the spatial orientation of the triazole nitrogens, which alters the hydrogen-bonding vector and reduces binding complementarity to AR subtypes [2]. The [1,5-a] isomer presents a different HBA geometry due to altered ring fusion, further diminishing AR affinity.

H-bond recognition
Supporting evidence
2 HBD, 5 HBA; vector validated by AR docking
[1,2,3] isomer: altered orientation; [1,5-a]: different geometry
Binding-vector specificity may support AR target engagement
In silico docking; experimental binding profiles depend on full substitution pattern
Molecular Recognition Structure-Based Drug Design Pharmacophore Modeling

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine Applications


Adenosine A2A/A3 Receptor Antagonist Lead Optimization

When designing subnanomolar to low-nanomolar adenosine receptor antagonists for CNS disorders or immuno-oncology, [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine serves as the optimal starting scaffold. Its 5- and 7-amino groups permit rapid diversification, and literature precedent demonstrates that 5,8-disubstituted derivatives achieve hA2A Ki = 3.32 nM and hA3 Ki = 4.14 nM with tunable subtype selectivity [1]. The scaffold's calculated LogP of -2.19 also suggests favorable CNS drug-like properties. Procurement of the [1,5-c] isomer ensures that the SAR trajectory remains on a validated path to high-affinity AR antagonism, whereas the [1,5-a] or [1,2,3]triazolo isomers would necessitate de novo SAR exploration with no guarantee of comparable potency [2].

Kinase Inhibitor Discovery with Scaffold Selectivity

For kinase inhibitor programs, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is the established choice (e.g., compound 12b shows multikinase IC50 values of 2.19–9.31 μM [2]). However, if a program seeks to avoid kinase polypharmacology and instead target adenosine receptors, the [1,5-c] scaffold is the correct alternative. The data confirm that [1,5-c] derivatives are not promiscuous kinase inhibitors, making this compound ideal for projects where adenosine receptor selectivity is paramount and off-target kinase activity is undesirable [1].

High-Purity Building Block for Parallel Synthesis

With a commercial purity specification of 99% HPLC , [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine enables high-throughput parallel synthesis with minimal impurity carryover. This purity level exceeds that of many analogous triazolopyrimidine building blocks (typically 95–98% ), reducing the need for post-synthesis repurification and improving the reliability of structure-activity relationship interpretation. The compound's two reactive amino groups also support diverse functionalization strategies, with reported derivatization yields of 65–85% .

Polar Drug Design for High Solubility

The exceptionally low LogP of -2.19 and high PSA of 95.12 Ų make this compound a valuable starting point for designing polar, water-soluble drug candidates. This profile is particularly advantageous for targeting extracellular receptors (e.g., GPCRs) or for achieving high aqueous solubility without introducing charged moieties. The [1,2,3]triazolo isomer (LogP = -0.46) is approximately 50-fold more lipophilic [3], making it less suitable for applications where high polarity is a design requirement.

Application
Selection Property
Validation Focus
A2A/A3 antagonist lead optimization research
Dual-amino derivatization and reported receptor binding context
hA2A/hA3 binding and subtype selectivity profiling
AR-selective probe development (vs. kinase polypharmacology)
Scaffold-driven target engagement selectivity
Kinase panel counter-screening and AR selectivity confirmation
High-purity parallel synthesis workflows
Vendor-reported purity specification context
Impurity profiling and SAR reproducibility under parallel conditions
Hydrophilic lead design for extracellular targets
Reported high polarity and low calculated LogP
Aqueous solubility and permeability characterization in lead series
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